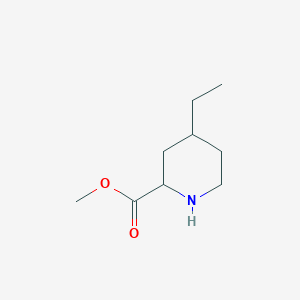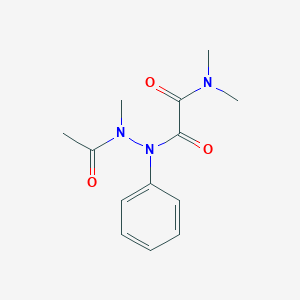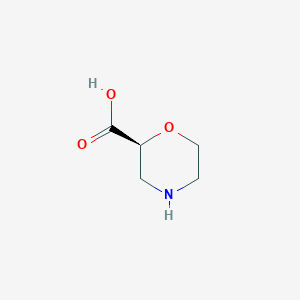
4'-Hydroxy Torsemide
Vue d'ensemble
Description
Synthesis Analysis
During the process development of torsemide, several process-related substances, including compounds A-E, were synthesized via simple procedures . Compound B was synthesized from 4-hydroxypyridine . A new process for the synthesis of torsemide from 4-(3-methylphenylamino)-3-pyridine-sulphonamide has been proposed .Molecular Structure Analysis
The molecular formula of Torsemide is C16H20N4O3S . The computational insights into the structure of Torsemide were studied using the DFT-B3LYP technique with 6-31G (d, p) and 6-31++G (d, p) levels .Chemical Reactions Analysis
Torsemide is extensively bound to plasma protein (> 99%), and very little enters tubular urine via glomerular filtration . Most renal clearance of Torsemide occurs via active secretion of the drug by the proximal tubules into tubular urine .Physical And Chemical Properties Analysis
Torsemide is a white to off-white crystalline powder . Its molecular weight is 348.42 .Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics Modeling
4’-Hydroxy Torsemide is utilized in pharmacokinetic (PK) and pharmacodynamic (PD) modeling studies. These studies help understand how the drug is processed within the body and its effects on physiological functions. For instance, physiologically based PK-PD modeling can predict the drug’s behavior in different patient populations, including those with genetic polymorphisms like CYP2C9 .
Drug Repositioning Strategy
Research into related substances of Torasemide, such as 4’-Hydroxy Torsemide, is crucial for drug repositioning strategies. These strategies involve finding new therapeutic uses for existing drugs, which can lead to the discovery of additional pharmacological actions .
Treatment of Hypertension and Edema
4’-Hydroxy Torsemide is an analog of Torasemide, which is approved for treating hypertension and edema caused by conditions like congestive heart failure, kidney, or liver disease. Studies on 4’-Hydroxy Torsemide can contribute to the development of more effective treatments for these conditions .
Synthetic Method Development
The synthesis of 4’-Hydroxy Torsemide and its related substances is essential for developing new synthetic methods. These methods can lead to more efficient production processes for the drug and its analogs .
Impurity Profiling
In pharmaceuticals, impurity profiling is critical for drug safety. 4’-Hydroxy Torsemide is used to create standards for impurity profiling, ensuring that the active pharmaceutical ingredients meet safety regulations .
Pharmaceutical Process Development
The compound is integral to the process development of Torasemide. By understanding the synthesis and properties of 4’-Hydroxy Torsemide, researchers can optimize reaction conditions to produce higher quality pharmaceuticals .
Clinical Therapy Settings
4’-Hydroxy Torsemide’s pharmacological data is valuable in clinical therapy settings. Adjusting dosages and treatment regimens based on the compound’s behavior can lead to more personalized and effective patient care .
Mécanisme D'action
Target of Action
4’-Hydroxy Torsemide, a metabolite of Torsemide , primarily targets the Na+/K+/Cl- pump on the luminal cell membrane surface in the thick ascending loop of Henle . This pump plays a crucial role in the reabsorption of sodium and chloride, which is a key process in urine concentration.
Mode of Action
4’-Hydroxy Torsemide acts as a loop diuretic . It inhibits the Na+/K+/Cl- pump, thereby reducing the reabsorption of sodium and chloride . This inhibition leads to an increased excretion of water, sodium, chloride, magnesium, and calcium .
Biochemical Pathways
The action of 4’-Hydroxy Torsemide affects the sodium and chloride reabsorption pathways in the kidney . By inhibiting the Na+/K+/Cl- pump, it disrupts the electrolyte balance, leading to increased diuresis. This can have downstream effects on blood pressure and fluid balance in the body.
Pharmacokinetics
The pharmacokinetics of 4’-Hydroxy Torsemide can be influenced by various factors, including genetic polymorphisms of CYP2C9 and OATP1B1 . These factors can affect the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability .
Result of Action
The primary result of 4’-Hydroxy Torsemide’s action is increased diuresis . This can help in the management of conditions like hypertension and edema associated with congestive heart failure, renal or hepatic diseases . It’s important to note that like all medications, 4’-hydroxy torsemide may cause some unwanted effects, such as chest pain, decreased urination, diarrhea, dry mouth, increased thirst, irregular heartbeat, loss of appetite, mood changes, muscle pain or cramps, nausea or vomiting, numbness or tingling in the hands, feet, or lips, seizures, swelling of the hands, ankles, feet, or lower legs, trouble breathing, unusual tiredness or weakness .
Action Environment
The action, efficacy, and stability of 4’-Hydroxy Torsemide can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact how the drug works . For example, the pharmacokinetics and pharmacodynamics of Torsemide can vary significantly between healthy adults and patient groups, or between individuals with different CYP2C9 phenotypes . Therefore, it’s crucial to consider these factors when prescribing and administering the drug.
Safety and Hazards
Orientations Futures
Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of Torsemide for various population groups and exposure scenarios were performed through human-scale physiologically-based PK-PD (PBPK-PD) modeling of Torsemide . This study suggested that it is very important to consider disease groups in the setting of Torsemide clinical therapy .
Propriétés
IUPAC Name |
1-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCCDWZGWOVSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635356 | |
| Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy Torsemide | |
CAS RN |
99300-67-1 | |
| Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)


![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)
